5-butyl-2-methyl-4,5-dihydro-1H-imidazole
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Overview
Description
5-butyl-2-methyl-4,5-dihydro-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. This compound, in particular, features a butyl group at the 5-position and a methyl group at the 2-position, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2-methyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of butylamine with methylglyoxal in the presence of an acid catalyst, leading to the formation of the imidazole ring. The reaction conditions often require moderate temperatures and a solvent such as ethanol to facilitate the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-butyl-2-methyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce various alkyl or acyl imidazole derivatives.
Scientific Research Applications
5-butyl-2-methyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 5-butyl-2-methyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-butyl-4,5-dichloro-1H-imidazole: This compound features chlorine substituents, which can alter its reactivity and applications.
4,5-dihydro-2-methyl-1H-imidazole: Lacks the butyl group, leading to different chemical and biological properties.
2-phenyl-4,5-dihydro-1H-imidazole: The phenyl group introduces aromaticity, affecting its interactions and stability.
Uniqueness
5-butyl-2-methyl-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both butyl and methyl groups influences its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
53478-55-0 |
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Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
5-butyl-2-methyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C8H16N2/c1-3-4-5-8-6-9-7(2)10-8/h8H,3-6H2,1-2H3,(H,9,10) |
InChI Key |
HWQZOQMYXVPOSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CN=C(N1)C |
Origin of Product |
United States |
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